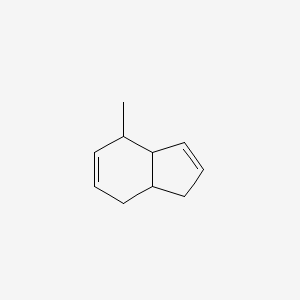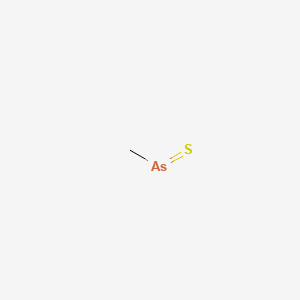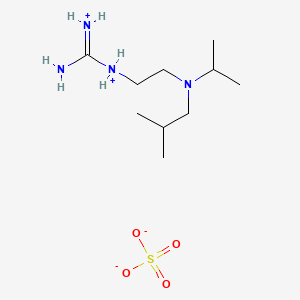
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) is a heterocyclic compound that belongs to the pyrazinone family Pyrazinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) typically involves the use of acyclic building blocks. One common method is the cyclization of α-amino acid-derived units. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Aplicaciones Científicas De Investigación
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) include other pyrazinone derivatives and nitrogen-containing heterocycles such as pyrazoles and imidazoles .
Uniqueness
What sets 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,3,3,5-tetramethyl-2H-pyrazin-6-one |
InChI |
InChI=1S/C8H14N2O/c1-6-7(11)10(4)5-8(2,3)9-6/h5H2,1-4H3 |
Clave InChI |
SHUKIJFGXBAYKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CN(C1=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)


